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Compound of Interest

Compound Name: Indomethacin sodium hydrate

Cat. No.: B1194704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for indomethacin
sodium hydrate, a potent non-steroidal anti-inflammatory drug (NSAID). The elucidation of its

chemical structure and the confirmation of its identity are critically dependent on spectroscopic

techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS). This document outlines the characteristic spectral data, detailed

experimental protocols, and the logical workflow for the comprehensive analysis of this active

pharmaceutical ingredient.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of indomethacin and its sodium salt. These values are crucial for the identification and

structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The data presented below is for the parent compound, indomethacin. For

indomethacin sodium hydrate, the chemical shifts of protons and carbons near the acetate

group will be most affected due to the deprotonation of the carboxylic acid. Specifically, the

acidic proton signal will be absent in ¹H NMR, and the signals for the adjacent CH₂ and

carbonyl carbon will experience shifts.
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Table 1: ¹H NMR Spectroscopic Data of Indomethacin

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10.5 - 12.0 Singlet (broad) 1H -COOH (acidic proton)

7.60 - 7.70 Multiplet 2H
Aromatic protons

(chlorobenzoyl)

7.45 - 7.55 Multiplet 2H
Aromatic protons

(chlorobenzoyl)

6.90 - 7.00 Multiplet 1H
Aromatic proton

(indole)

6.80 - 6.90 Multiplet 1H
Aromatic proton

(indole)

6.60 - 6.70 Multiplet 1H
Aromatic proton

(indole)

3.80 Singlet 3H -OCH₃ (methoxy)

3.65 Singlet 2H -CH₂-COOH (acetate)

2.35 Singlet 3H
-CH₃ (methyl on

indole)

Note: Data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-

d₆). The acidic proton of the carboxylic acid is exchangeable and may not always be observed.

Table 2: ¹³C NMR Spectroscopic Data of Indomethacin
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Chemical Shift (δ) ppm Assignment

~172.0 -COOH (carbonyl)

~168.0 -C=O (amide carbonyl)

~155.0 - 110.0 Aromatic and indole ring carbons

~55.6 -OCH₃ (methoxy)

~30.0 -CH₂-COOH (acetate)

~13.0 -CH₃ (methyl on indole)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The formation

of the sodium salt from the carboxylic acid results in a distinct change in the carbonyl stretching

region. The characteristic strong absorption of the carboxylic acid C=O group disappears and is

replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion

(COO⁻). The presence of water of hydration will also introduce a broad absorption band in the

3500-3200 cm⁻¹ region.

Table 3: IR Absorption Bands for Indomethacin Sodium Hydrate
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 (broad) Strong
O-H stretching (water of

hydration)

~3000 Medium Aromatic C-H stretching

~2950 Medium Aliphatic C-H stretching

~1680 Strong Amide C=O stretching

~1590 Strong
Asymmetric COO⁻ stretching

(carboxylate)

~1480 Strong Aromatic C=C stretching

~1400 Medium
Symmetric COO⁻ stretching

(carboxylate)

~1225 Strong C-O-C stretching (ether)

~1070 Medium C-Cl stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

For indomethacin sodium hydrate, Electrospray Ionization (ESI) in negative mode is suitable.

The expected mass would be for the indomethacin anion.

Table 4: Mass Spectrometry Data for Indomethacin

m/z Value Ion Method

356.07 [M-H]⁻ ESI (-)

139.0 [Cl-C₆H₄-CO]⁺ fragment ESI (+) or EI

Note: The molecular formula for the indomethacin anion is C₁₉H₁₅ClNO₄⁻. The exact mass is

356.0695. In positive mode ESI-MS, one might observe the sodium adduct of the parent

molecule [M+Na]⁺.
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Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reproducible

and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation: Accurately weigh approximately 5-10 mg of indomethacin sodium
hydrate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide

- D₂O, or DMSO-d₆). Ensure complete dissolution.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional proton spectrum.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required due to the low natural abundance of ¹³C.

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and

baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual

solvent peak as an internal reference.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid indomethacin
sodium hydrate powder directly onto the ATR crystal. Ensure good contact between the

sample and the crystal by applying pressure with the built-in clamp. This method is often

preferred for its simplicity and minimal sample preparation.

KBr Pellet: Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet

using a hydraulic press.

Instrumentation: Use a FT-IR spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or the KBr pellet.

Place the sample and record the sample spectrum.

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-

add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol
Sample Preparation: Prepare a dilute solution of indomethacin sodium hydrate (~1-10

µg/mL) in a suitable solvent system for ESI, such as a mixture of acetonitrile and water or

methanol and water, often with a small amount of volatile acid (e.g., formic acid for positive

mode) or base (e.g., ammonium hydroxide for negative mode) to aid ionization.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
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Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

temperature, and flow rate) to achieve a stable and strong signal for the ion of interest.

Acquire spectra in both positive and negative ion modes to obtain comprehensive

information.

For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion and

fragmenting it via collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions. Use the accurate mass measurement to confirm the elemental

composition.

Visualization of Analytical Processes
The following diagrams, created using the DOT language, illustrate the workflow and logical

relationships in the spectroscopic analysis of indomethacin sodium hydrate.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of Indomethacin Sodium Hydrate.

Correlation of Molecular Structure to Spectroscopic
Signals
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Indomethacin Core Structure

Expected Spectroscopic Signals

Indomethacin Moiety

Aromatic Rings (Indole, Chlorobenzoyl)

-OCH₃ (Methoxy)

-CH₃ (Methyl)

Amide C=O

-CH₂-COO⁻ (Carboxylate)

NMR
¹H: 6.6-7.7 ppm

¹³C: 110-155 ppm

¹H: ~3.8 ppm

¹³C: ~55.6 ppm

¹H: ~2.4 ppm

¹³C: ~13.0 ppm
¹³C: ~168 ppm

¹H: ~3.6 ppm

¹³C: ~30, 172 ppm

 Ar-H, Ar-C  OCH₃  CH₃  C=O  CH₂COO⁻

IR (cm⁻¹)
C=C: ~1480

C-H: ~3000
C-O: ~1225 C-H: ~2950 C=O: ~1680

COO⁻ asym: ~1590

COO⁻ sym: ~1400

 Ar stretch  C-O stretch  C-H stretch  C=O stretch  COO⁻ stretch

MS (m/z)
Anion: 356.07

Fragment: 139.0

 Molecular Ion & Fragments

Click to download full resolution via product page

Caption: Correlation of Indomethacin's functional groups to their spectroscopic signals.

Interplay of Spectroscopic Techniques for Structural
Elucidation
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Caption: Logical relationship of spectroscopic techniques in structure elucidation.

To cite this document: BenchChem. [Spectroscopic Analysis of Indomethacin Sodium
Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194704#spectroscopic-data-analysis-of-
indomethacin-sodium-hydrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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